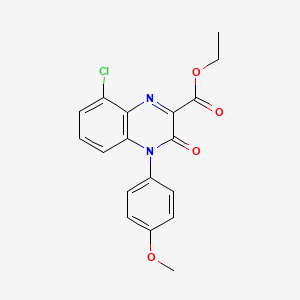

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester

Description

Properties

Molecular Formula |

C18H15ClN2O4 |

|---|---|

Molecular Weight |

358.8 g/mol |

IUPAC Name |

ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carboxylate |

InChI |

InChI=1S/C18H15ClN2O4/c1-3-25-18(23)16-17(22)21(11-7-9-12(24-2)10-8-11)14-6-4-5-13(19)15(14)20-16/h4-10H,3H2,1-2H3 |

InChI Key |

QNDMDVKTPLLSBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC=C2Cl)N(C1=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester involves the reaction of ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carboxylate with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is often produced in bulk and supplied by chemical manufacturers.

Chemical Reactions Analysis

Types of Reactions

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various alcohols and amines.

Scientific Research Applications

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of herbicidal compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of herbicides for agricultural purposes.

Mechanism of Action

The mechanism of action of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes and pathways involved in plant growth, making it effective as a herbicide. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

- Molecular Formula : C₁₈H₁₅ClN₂O₄

- CAS Number : 1112126-68-7

- Molecular Weight : 358.78 g/mol

Role and Applications: Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester is a key intermediate in synthesizing Fenquinotrione, a herbicidal agent widely used in soybean and cotton cultivation . Its structure features a quinoxaline core substituted with a chlorine atom, a methoxyphenyl group, and an ethyl ester moiety, which collectively enhance its reactivity and stability during synthesis .

Comparison with Structurally Similar Compounds

Quinoxaline Derivatives

The target compound’s quinoxaline backbone is shared with other agrochemicals. For example:

- This modification likely enhances its herbicidal activity by improving binding to plant enzymes .

Dione-Containing Compounds

- Studies indicate that such tautomeric systems exhibit large negative isotope effects, suggesting unique reactivity in proton-transfer reactions .

Ethyl Esters in Agrochemical Intermediates

- Ethyl Indole Carboxylates (e.g., Ethyl indole-5-carboxylate): These esters () share the ethyl ester group, which improves solubility and bioavailability. However, their indole core and pharmaceutical applications (e.g., drug intermediates) differ from the quinoxaline-based herbicidal focus of the target compound .

Comparison with Functionally Similar Compounds (Herbicides/Pesticides)

Organophosphates

- Fenitrothion (CAS 122-14-5): A phosphorothioate insecticide with the formula C₉H₁₂NO₅PS. While both compounds are used in crop protection, Fenitrothion targets insects via acetylcholinesterase inhibition, contrasting with the target’s herbicidal mode of action .

Piperazine-2,3-dione Derivatives

- 1,4-Disubstituted Piperazine-2,3-diones :

Synthesized for anthelmintic applications (), these compounds share the dione motif but feature a piperazine ring. Their lipophilicity (ClogP values) is optimized for parasitic membrane penetration, unlike the target’s design for plant enzyme interaction .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester | Oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester | Fenitrothion |

|---|---|---|---|

| Molecular Weight (g/mol) | 358.78 | Not reported | 277.23 |

| Key Functional Groups | Quinoxaline, Cl, ethyl ester | Cyclohexane-dione, ethyl ester | Phosphorothioate, nitro |

| Primary Application | Herbicide synthesis | Tautomerism research | Insecticide |

Research Findings and Implications

- Reactivity : The ethyl ester group in the target compound enhances its stability during synthesis, a trait shared with indole carboxylates but contrasted with the hydrolytic sensitivity of phosphorothioates like Fenitrothion .

- Tautomerism : Compounds like oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester exhibit large isotope effects (e.g., -0.5 for β-thioxoketones), suggesting that tautomeric equilibria could influence the target’s reactivity if dione groups are present .

- Lipophilicity : Piperazine-2,3-diones (ClogP ≈ 2.5–3.5) are more lipophilic than the target compound (predicted ClogP ~1.8), reflecting divergent optimization goals (parasite vs. plant targeting) .

Biological Activity

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester is a compound of interest in the field of herbicide development, particularly due to its inhibitory effects on the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a critical role in the biosynthesis of plastoquinone and carotenoids, making it a significant target for herbicidal action. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism by which Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester exerts its biological activity is through the inhibition of HPPD. This inhibition prevents the conversion of p-hydroxyphenylpyruvate to homogentisate, leading to a disruption in the biosynthetic pathway essential for plant growth. The compound’s structure allows it to bind effectively to the active site of HPPD, thereby blocking substrate access and enzyme activity.

Structure-Activity Relationship (SAR)

Recent studies have established that specific structural features of 2-acyl-cyclohexane-1,3-diones are crucial for their inhibitory potency against HPPD. The following table summarizes key findings related to various derivatives and their corresponding inhibitory activities:

| Compound | Structural Features | I50app (µM) | Remarks |

|---|---|---|---|

| Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester | Ethyl ester group | 0.96 | High potency similar to commercial herbicides |

| Nitisinone | Triketone structure | 0.5 | Clinical use for tyrosinemia |

| Sulcotrione | 2-acylcyclohexane backbone | 1.5 | Widely used commercial herbicide |

| Grandiflorone | Natural product | 0.8 | Most active natural HPPD inhibitor |

This table highlights that modifications in the side chains and functional groups significantly influence the compound's inhibitory efficacy.

Study 1: Inhibition Profile

A study conducted on various 2-acyl-cyclohexane-1,3-diones demonstrated that Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester exhibited a potent inhibitory effect on HPPD with an I50app value comparable to established herbicides like sulcotrione. The research utilized enzyme assays to quantify inhibition levels across different concentrations, confirming the irreversible-like binding nature of this compound .

Study 2: Field Trials

Field trials assessing the herbicidal efficacy of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester showed significant phytotoxic effects on target weeds such as Amaranthus tricolor and Echinochloa crus-galli. The trials reported over 80% weed control at application rates similar to those used for conventional herbicides .

Research Findings

Recent literature emphasizes the importance of optimizing the physicochemical properties of compounds like Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester for enhanced biological activity. Key findings include:

- Binding Affinity : Studies indicate that modifications enhancing hydrophobic interactions within the HPPD active site can significantly increase binding affinity and inhibition rates .

- Environmental Impact : As a potential herbicide, this compound has been evaluated for its environmental persistence and toxicity profiles, showing favorable results compared to traditional herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.